molecular formula C37H39N3O8 B2510287 Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH CAS No. 908601-15-0

Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH

Cat. No.: B2510287
CAS No.: 908601-15-0
M. Wt: 653.732
InChI Key: BVOXZEOINKCAMZ-SMCANUKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH” is a dipeptide . Its chemical name is (S)-3-(N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-im-t-butyloxycarbonyl-L-tryptophanyl)-2,2-dimethyloxazolidine-4-carboxylic acid .


Molecular Structure Analysis

The molecular weight of “this compound” is 653.73 . Its IUPAC name is 3-(3-[1-(tert-butoxycarbonyl)-1H-indol-3-yl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid .


Physical and Chemical Properties Analysis

“this compound” appears as a white to off-white powder . It should be stored at temperatures equal to or less than -10°C .

Scientific Research Applications

Peptide Synthesis and Modification Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH is a derivative used in peptide synthesis. For example, derivatives like Fmoc-Ser(PO3Tc2)-OH have been utilized to obtain high yields in the acylation of H-Ser(PO3Tc2)-OH.CF3COOH, demonstrating the role of such compounds in the synthesis of peptides (Paquet, 2009). Similarly, the application of Fmoc-Lys(Boc)-Wang resin using standard Fmoc/tBu chemistry indicates the significance of Fmoc groups in the synthesis of hydrophobic peptides, vital in areas like cancer vaccinations (Shakoori & Gangakhedkar, 2014).

Enhancement of Peptide Solubility and Stability Pseudo-prolines (psi Pro) have been introduced as a temporary protection technique in Fmoc/tBu solid-phase peptide synthesis (SPPS), demonstrating the potential of such compounds to solubilize otherwise insoluble peptides. This property is crucial in enabling the access to larger peptides for scientific and therapeutic uses (Mutter et al., 1995).

Chiral Differentiation in NMR Spectroscopy Fmoc-Trp(Boc)-OH and similar compounds have been demonstrated to be effective in differentiating enantiomers of chiral phosphorus compounds, using NMR spectroscopy. This has provided a rapid and convenient method for measuring the enantiomeric purity of these compounds, which is vital in various fields of chemical research and drug development (Li & Raushel, 2007).

Solid Phase Peptide Synthesis (SPPS) In solid-phase peptide synthesis, Fmoc-Trp(Boc)-OH derivatives are used for the assembly of peptide chains. This compound, once incorporated into the peptide chain, aids in the isolation of peptides with modified tryptophan residues, which improves the solubility of the peptide during purification processes (Wahlström & Undén, 2009).

Fluorogenic Labeling for Live-cell Imaging Fmoc-Trp(Boc)-OH derivatives are also valuable in labeling peptides for enhanced live-cell fluorescence imaging. The fluorogenic amino acid Fmoc-Trp(C2-BODIPY)-OH, for instance, can be incorporated into peptides, facilitating wash-free imaging and real-time visualization of various pathogens, hence, contributing to the fields of diagnostics and biological research (Mendive-Tapia et al., 2017).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH” can provide detailed safety and hazard information . It’s important to handle all chemicals with appropriate safety measures.

Future Directions

Pseudoprolines, such as in “Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH”, have been used as a molecular hinge for the reversible induction of cis amide bonds into peptide backbones . They have also been used as a solubilizing, structure-disrupting protection technique in peptide synthesis . These applications suggest potential future directions in peptide synthesis and design.

Properties

IUPAC Name

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H39N3O8/c1-36(2,3)48-35(45)39-19-22(23-12-10-11-17-30(23)39)18-29(32(41)40-31(33(42)43)21-47-37(40,4)5)38-34(44)46-20-28-26-15-8-6-13-24(26)25-14-7-9-16-27(25)28/h6-17,19,28-29,31H,18,20-21H2,1-5H3,(H,38,44)(H,42,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOXZEOINKCAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C(=O)O)C(=O)C(CC2=CN(C3=CC=CC=C32)C(=O)OC(C)(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H39N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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